molecular formula C16H14O5 B12389371 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one

9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one

Cat. No.: B12389371
M. Wt: 286.28 g/mol
InChI Key: RTUPRHIHXSAWDP-LBPRGKRZSA-N
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Description

This compound is found in the roots of Angelica dahurica and Angelica archangelica, which are plants commonly used in traditional medicine . Byakangelicin has garnered interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one involves several steps. One common method includes the reaction of 7-hydroxycoumarin with 3-methyl-2-buten-1-ol in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of Byakangelicin may involve extraction from natural sources such as Angelica dahurica roots. The extraction process includes drying, grinding, and solvent extraction, followed by purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

Byakangelicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Byakangelicin with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Byakangelicin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other furanocoumarins and related compounds.

    Biology: Studies have shown its potential in modulating enzyme activities and gene expression.

    Medicine: Byakangelicin exhibits anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for drug development.

    Industry: It is used in the formulation of cosmetic products due to its skin-protective effects.

Comparison with Similar Compounds

Byakangelicin is unique among furanocoumarins due to its specific structure and biological activities. Similar compounds include:

Byakangelicin’s unique combination of functional groups and biological activities makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3/t12-/m0/s1

InChI Key

RTUPRHIHXSAWDP-LBPRGKRZSA-N

Isomeric SMILES

CC(=C)[C@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O

Canonical SMILES

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O

Origin of Product

United States

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